(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

Catalog No.
S3326003
CAS No.
479064-88-5
M.F
C14H18FNO4
M. Wt
283.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophen...

CAS Number

479064-88-5

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid

IUPAC Name

(3S)-3-(4-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C14H18FNO4

Molecular Weight

283.29 g/mol

InChI

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1

InChI Key

WRVBNEFIXONNFA-NSHDSACASA-N

SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)F

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)F

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-fluorophenyl substituent on the propanoic acid backbone. This compound is notable for its role in medicinal chemistry, particularly in the synthesis of peptide-based drugs and as an intermediate in various organic syntheses. The fluorinated aromatic ring enhances its biological activity and potential interactions with biological targets.

Typical of amino acids and their derivatives:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which is a common reaction in peptide synthesis.
  • Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amine for further reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various applications, including drug delivery systems.

These reactions are facilitated by specific catalysts or conditions, often involving enzyme-mediated pathways in biological systems

The biological activity of (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid is influenced by its structural components. The fluorinated phenyl ring may enhance binding affinity to certain receptors or enzymes, contributing to its potential as a pharmacological agent. Studies indicate that compounds with similar structures often exhibit significant bioactivity, including anti-inflammatory and analgesic properties .

Additionally, the compound's ability to modulate biological pathways makes it a candidate for further investigation in drug discovery and development .

Several methods exist for synthesizing (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid:

  • Boc Protection: Starting from the corresponding amino acid, the amine can be protected using tert-butoxycarbonyl chloride in an appropriate solvent.
  • Fluorination: The introduction of the 4-fluorophenyl group can be achieved through electrophilic aromatic substitution or via coupling reactions with fluorinated aryl halides.
  • Coupling Reactions: The final step typically involves coupling the protected amino acid with the activated carboxylic acid derivative under standard peptide coupling conditions (e.g., using coupling reagents like EDC or DIC).

These methods can be optimized based on desired yields and purity levels .

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid has several applications:

  • Pharmaceutical Development: It serves as a building block for peptide synthesis, contributing to drug formulations targeting various diseases.
  • Biochemical Research: Used in studies exploring structure-activity relationships and enzyme interactions.
  • Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules.

The versatility of this compound makes it valuable in both academic research and industrial applications .

Interaction studies involving (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid focus on its binding affinity to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are employed to evaluate these interactions quantitatively. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics in drug development .

Several compounds share structural similarities with (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid, including:

  • (S)-3-Amino-3-(4-fluorophenyl)propanoic acid - Lacks the tert-butoxycarbonyl protecting group; more reactive due to free amine.
  • (S)-2-Amino-3-(4-fluorophenyl)butanoic acid - Features a longer carbon chain; may exhibit different biological activities.
  • (S)-2-Amino-3-(phenyl)propanoic acid - Similar structure but without fluorination; potentially less active against certain targets.

Comparison Table

Compound NameKey FeaturesBiological Activity
(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acidTert-butoxycarbonyl protection; fluorinatedPotentially high
(S)-3-Amino-3-(4-fluorophenyl)propanoic acidFree amine; no protectionHigher reactivity
(S)-2-Amino-3-(4-fluorophenyl)butanoic acidLonger chain; different stericsVariable
(S)-2-Amino-3-(phenyl)propanoic acidNon-fluorinated; simpler structureLower compared to fluorinated variants

This comparison highlights how the presence of specific functional groups, such as the tert-butoxycarbonyl protection and fluorination, influences both reactivity and biological activity, making (S)-3-((tert-Butoxycarbonyl)amino)-3-(4-fluorophenyl)propanoic acid unique among its peers .

XLogP3

2.1

Dates

Modify: 2023-08-19

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